2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide
Description
2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide is a synthetic small molecule featuring a benzoxazole core fused with a triazolopyridazine scaffold. The compound’s structure includes a 2-oxo-2,3-dihydrobenzoxazole moiety linked via an acetamide bridge to a 6-(pyrrolidin-1-yl)-substituted [1,2,4]triazolo[4,3-b]pyridazine group. The pyrrolidine substituent may enhance solubility or modulate binding affinity, while the triazolopyridazine core could contribute to π-π stacking interactions in biological systems.
Properties
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O3/c27-18(12-25-13-5-1-2-6-14(13)29-19(25)28)20-11-17-22-21-15-7-8-16(23-26(15)17)24-9-3-4-10-24/h1-2,5-8H,3-4,9-12H2,(H,20,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBKPEGYSXPORX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)CN4C5=CC=CC=C5OC4=O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Synthesis of the Triazolopyridazine Moiety: This involves the reaction of hydrazine derivatives with pyridazine precursors, often under reflux conditions.
Coupling Reactions: The final step involves coupling the benzoxazole and triazolopyridazine intermediates using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Benzoxazole Core Formation
The benzoxazole moiety is typically synthesized through condensation reactions involving 2-aminophenol and carbonyl compounds . A microwave-assisted method is highlighted, where polarized dithioacetal intermediates react with 2-aminophenol in ethanol under microwave irradiation (110°C for 60 minutes) . This process likely involves cyclization and elimination steps to form the benzoxazole ring.
Key Reaction Conditions
-
Reagents : 2-aminophenol, ethanol
-
Conditions : Microwave irradiation (110°C, 60 min)
-
Characterization : Confirmed via 1H/13C NMR and IR spectroscopy .
Amide Coupling
The acetamide linkage between the benzoxazole and triazolo-pyridazine moieties is formed via amide bond formation . This step typically involves activating the carboxylic acid group (e.g., using EDC/HATU coupling reagents ) and reacting it with an amine-terminated triazolo-pyridazine fragment .
Key Steps
-
Activation : Conversion of the benzoxazole-derived carboxylic acid to an active ester.
-
Coupling : Reaction with the triazolo-pyridazine amine under controlled conditions (e.g., room temperature or reflux in DMF ).
Characterization Techniques
Structural and functional confirmation relies on:
-
1H/13C NMR : Used to verify aromatic protons, carbonyl groups, and amide linkages .
-
Mass Spectrometry (MS) : Confirms molecular weight and purity .
-
IR Spectroscopy : Detects functional groups (e.g., C=O stretch for amides) .
Reaction Optimization and Challenges
-
Yield and Purity : Microwave-assisted synthesis improves reaction efficiency and purity .
-
Stereochemistry : While not explicitly detailed for this compound, benzoxazole stereochemistry critically influences biological activity .
-
Side Reactions : Potential issues include incomplete cyclization or amide hydrolysis, mitigated by optimized reaction times and solvents .
Table 2: Structural Features and Analysis
| Feature | Analytical Technique | Key Observations |
|---|---|---|
| Benzoxazole Ring | 1H NMR (δ 7.96–7.87 ppm) | Aromatic protons, C=O |
| Triazolo-Pyridazine | MS (molecular ion) | Confirm molecular weight |
| Amide Linkage | IR (C=O stretch ~1600 cm⁻¹) | Amide bond integrity |
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzoxazole compounds often exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to the one can demonstrate potent activity against various bacterial strains. The mechanism of action typically involves interference with bacterial cell wall synthesis or metabolic pathways.
Anticancer Properties
The compound has been evaluated for its cytotoxic effects against cancer cell lines. In vitro assays using human lung (NCI-H460), liver (HepG2), and colon (HCT116) cancer cells have shown promising results. The median inhibitory concentrations (IC50) suggest that the compound may inhibit tumor growth effectively when compared to standard chemotherapeutics like doxorubicin.
Antioxidant Activity
The antioxidant potential of the compound has also been investigated. Antioxidants play a crucial role in mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders. The presence of the benzoxazole moiety is believed to enhance this activity.
Study 1: Antimicrobial Efficacy
In a study published in Molecules, several derivatives of benzoxazole were synthesized and tested for antimicrobial activity. The results indicated that certain modifications significantly increased the compounds' effectiveness against gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4 to 20 μmol/L for the most active derivatives .
Study 2: Cytotoxicity Assessment
A comprehensive evaluation was conducted on the cytotoxic effects of the compound against various cancer cell lines. The study highlighted that specific structural modifications led to enhanced cytotoxicity with IC50 values lower than those of existing treatments . This suggests a potential pathway for developing new anticancer agents based on this compound's framework.
Study 3: Antioxidant Evaluation
Research assessing the antioxidant properties found that the compound exhibited significant free radical scavenging activity. This was quantified using standard assays such as DPPH and ABTS radical scavenging tests . Such properties are essential for developing therapeutic agents aimed at oxidative stress-related conditions.
Mechanism of Action
The mechanism of action of 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with nucleophilic sites on proteins, while the triazolopyridazine moiety may bind to enzyme active sites, inhibiting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Observations :
- The target compound’s triazolopyridazine core differs from the benzo[b]oxazolo[3,4-d][1,4]oxazine scaffold in compounds 73, 69, and 57. This distinction may influence pharmacokinetic properties, such as metabolic stability or bioavailability.
- Substituent variations (e.g., pyrrolidine vs. oxazolidinone or tetrazole) suggest divergent strategies for optimizing target engagement or solubility.
Analysis :
- Yields for compounds 69 and 58 (~41–42%) are lower than for 73 (54.8%), possibly due to steric or electronic challenges in coupling bulkier substituents (e.g., tetrazole or hydroxypropynyl groups).
Biological Activity
The compound 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide is a complex organic molecule with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a benzoxazole moiety linked to a triazolopyridazine structure through a pyrrolidine group. The presence of these functional groups suggests possible interactions with various biological targets.
Antioxidant Activity
Research indicates that similar compounds containing benzoxazole derivatives exhibit significant antioxidant properties. For instance, derivatives of 2,3-dihydrobenzoxazoles have been shown to scavenge free radicals effectively, which is critical in preventing oxidative stress-related diseases . The specific mechanism involves the donation of hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.
Enzyme Inhibition
The compound may act as an inhibitor of key enzymes involved in metabolic pathways. For example, related benzoxazole compounds have demonstrated inhibitory effects on cholesteryl ester transfer protein (CETP), which plays a role in lipid metabolism and cardiovascular health. The most potent analogs reported have IC50 values in the nanomolar range, indicating strong inhibitory potential .
Anticancer Activity
Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells. Similar structures have been associated with the activation of caspases, leading to programmed cell death in various cancer cell lines. This mechanism is crucial for developing targeted cancer therapies .
Case Studies
The biological activity of this compound can be attributed to several mechanisms:
- Radical Scavenging : The benzoxazole moiety likely contributes to its ability to neutralize reactive oxygen species (ROS).
- Enzyme Interaction : The triazole ring may interact with active sites of enzymes like CETP and kinases involved in cancer progression.
- Cell Signaling Modulation : By affecting signaling pathways such as MAPK/ERK, the compound can influence cell survival and proliferation.
Q & A
Q. What are the recommended synthetic routes for this compound, and what are the critical reaction conditions?
The compound's synthesis typically involves multi-step heterocyclic coupling. Key steps include:
- Triazolopyridazine core formation : React 6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine precursors with halogenated intermediates under nucleophilic substitution conditions (e.g., ethanol as solvent, piperidine as base, 0–5°C for 2 hours) .
- Acetamide linkage : Couple the triazolopyridazine intermediate with 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetic acid via carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF).
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
Q. How is the compound structurally characterized, and what analytical methods are essential?
Comprehensive characterization requires:
- Spectroscopy :
- 1H/13C NMR : Confirm proton environments (e.g., benzoxazole NH at δ 10.2–10.8 ppm, triazole CH2 at δ 4.3–4.7 ppm) .
- IR : Identify key functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹ for acetamide, benzoxazole C-O at 1250–1300 cm⁻¹) .
- Chromatography :
- HPLC : Assess purity (>98% at 254 nm, C18 column, acetonitrile/water mobile phase) .
Q. What in vitro assays are used to evaluate its biological activity?
Standard protocols include:
- Enzyme inhibition assays : Measure IC50 against target proteins (e.g., kinases or bromodomains) using fluorescence polarization or radiometric assays .
- Cellular potency : Assess cytotoxicity (MTT assay) and target engagement (e.g., c-Myc downregulation in cancer cell lines) .
- Solubility and permeability : Use shake-flask method (pH 7.4 buffer) and Caco-2 cell monolayers to predict bioavailability .
Advanced Research Questions
Q. How can structural modifications improve potency and selectivity?
Rational design strategies include:
- Benzoxazole ring substitution : Introduce electron-withdrawing groups (e.g., Cl, NO2) to enhance binding affinity to hydrophobic pockets .
- Triazolopyridazine optimization : Replace pyrrolidine with piperazine or morpholine to modulate solubility and target engagement .
- Bivalent inhibitors : Attach a second pharmacophore (e.g., triazole or pyridazine derivatives) to exploit multivalent binding, as demonstrated in BRD4 inhibitors (e.g., AZD5153) .
Q. What parameters are critical in designing in vivo pharmacokinetic studies?
Key considerations:
- Dosing route : Intravenous vs. oral administration to assess bioavailability (e.g., AUC0–24h, Cmax).
- Metabolic stability : Monitor hepatic clearance using liver microsomes (human/rodent) and identify major metabolites via LC-MS/MS .
- Tissue distribution : Use radiolabeled compound (e.g., 14C) to quantify accumulation in target organs .
Q. How can researchers resolve contradictory data between in vitro and in vivo efficacy?
Methodological approaches:
- Dose optimization : Adjust in vivo dosing to match in vitro IC50 values, accounting for plasma protein binding .
- Biomarker validation : Correlate target modulation (e.g., BRD4 occupancy) with tumor growth inhibition in xenograft models .
- Formulation adjustments : Use solubilizing agents (e.g., cyclodextrins) or nanoemulsions to enhance bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
